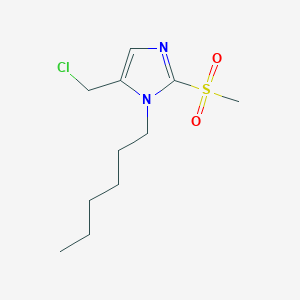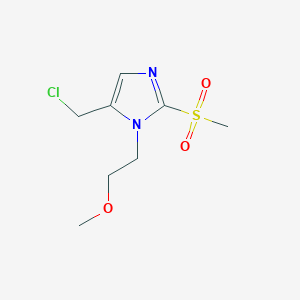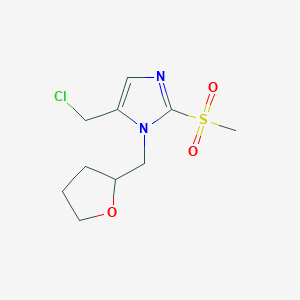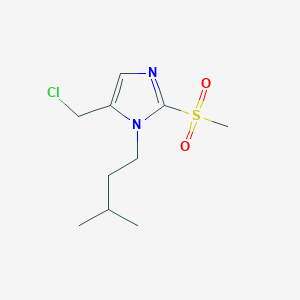
5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole (CMSPI) is a novel synthetic compound that is used as a reagent in a variety of scientific and industrial applications. CMSPI is a highly efficient and versatile reagent that is used in a range of synthetic organic chemistry processes. It is also used in the synthesis of various compounds, including pharmaceutical, agricultural, and industrial products. In addition, CMSPI has been found to be useful in the biochemistry and physiology research fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminopyrimidine derivatives, have shown antitrypanosomal and antiplasmodial activities . These compounds interact with organisms causing diseases like sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .
Mode of Action
For instance, the compound TPCK, a potent serine protease inhibitor, reacts with the retinoblastoma protein (RB)-binding core of HPV-18 E7 protein and abolishes its RB-binding capability .
Biochemical Pathways
For instance, in aromatic rice varieties, the differential aroma levels could be attributed to differential regulation of metabolites and genes, belonging to 2-acetyl-1-pyrroline, shikimate, oxylipin, and terpenoid metabolic pathways .
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole in lab experiments include its high efficiency, versatility, and low cost. This compound is also highly stable and can be stored for long periods of time without significant degradation. Additionally, this compound is relatively easy to handle and use in laboratory experiments.
The main limitation of using this compound in lab experiments is its toxicity. This compound is toxic and should be handled with care. In addition, this compound is a strong electrophile and can react with nucleophiles, which can lead to unwanted side reactions.
Future Directions
There are a number of potential future directions for the use of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole. One potential direction is the development of new and improved synthetic methods for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and industrial products. Another potential direction is the development of new and improved methods for the synthesis of peptides and proteins, as well as nucleic acid analogs. Additionally, this compound could be used in the development of new and improved antibiotics, antifungal agents, and other drugs. Finally, this compound could be used in the development of new and improved materials, such as polymers and nanomaterials.
Synthesis Methods
The synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole is a multi-step process that begins with the reaction of 5-chloro-2-methanesulfonyl-1-phenylethyl alcohol with 1-chloro-2-methylbenzimidazole. This reaction is carried out in a glass vessel under a nitrogen atmosphere at a temperature of 70°C. After the reaction is complete, the product is filtered and washed with aqueous sodium hydroxide solution and then dried. The final product is a white crystalline solid with a melting point of 91-93°C.
Scientific Research Applications
5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and industrial products. It has also been used in the synthesis of various polymers and other materials. In addition, this compound has been used in the synthesis of various peptides and proteins, as well as in the synthesis of various nucleic acid analogs. This compound has also been used in the synthesis of various antibiotics, antifungal agents, and other drugs.
properties
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-(2-phenylethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-19(17,18)13-15-10-12(9-14)16(13)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFSNIKRYQUCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)




![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)


![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)




![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)